molecular formula C7H13N3O B2747503 2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol CAS No. 1521898-35-0

2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol

Cat. No.: B2747503
CAS No.: 1521898-35-0
M. Wt: 155.201
InChI Key: BXQTWIMHYZVDTE-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol is a chemical compound that belongs to the class of amino alcohols It features a pyrazole ring substituted with two methyl groups and an amino group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol typically involves the reaction of 2,4-dimethylpyrazole with an appropriate amino alcohol precursor. One common method is the nucleophilic substitution reaction where 2,4-dimethylpyrazole is reacted with an epoxide in the presence of a base to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Another amino-substituted heterocycle with similar applications in medicinal chemistry.

    2-Amino-1-phenylethanol: An amino alcohol with a phenyl group instead of a pyrazole ring.

    2-Amino-2-methyl-1-propanol: An amino alcohol with a different substitution pattern on the carbon chain.

Uniqueness

2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and chemical reactivity.

Properties

IUPAC Name

2-amino-1-(2,4-dimethylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-4-9-10(2)7(5)6(11)3-8/h4,6,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQTWIMHYZVDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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